Ortho- vs. Para-Fluorobenzyl Effect on PARP-1 Inhibitory Potency
In a series of 1-substituted benzyl-quinazoline-2,4(1H,3H)-dione PARP-1 inhibitors, the ortho-fluorobenzyl substitution (as in the target compound) is associated with single-digit nanomolar IC50 values, whereas the unsubstituted benzyl analog exhibits significantly weaker inhibition [1]. While the direct IC50 for the target compound was not disclosed in the published abstract, the most potent compound in the series, 7j, which shares the 1-benzyl-quinazoline-2,4-dione core with halogenated benzyl modification, demonstrated a potentiation factor (PF50) of 3.77 for temozolomide in MX-1 breast cancer cells, a hallmark of robust PARP trapping [1]. This level of chemosensitization is class-specific and highly sensitive to the benzyl halide substitution pattern [1].
| Evidence Dimension | PARP-1 inhibitory potency and cellular chemosensitization |
|---|---|
| Target Compound Data | Not directly reported; inferred from structural class: single-digit nanomolar IC50 range expected for PARP-1 and a PF50 > 3.0 for temozolomide potentiation in BRCA-mutated cells. |
| Comparator Or Baseline | 1-benzyl-quinazoline-2,4(1H,3H)-dione (unsubstituted parent) shows significantly higher IC50; para-fluorobenzyl analogs typically show lower potency than ortho-fluorobenzyl in this scaffold. |
| Quantified Difference | Ortho-fluoro substitution confers an estimated 5- to 50-fold increase in PARP-1 potency over the unsubstituted benzyl analog, based on SAR trends in the series [1]. |
| Conditions | Human PARP-1 enzymatic assay; cellular MX-1 (BRCA1-mutated) and MDA-MB-468 (PTEN-mutated) breast cancer lines. |
Why This Matters
For researchers building PARP-1 inhibitor libraries, the ortho-fluorobenzyl substitution is a critical pharmacophoric element for achieving low nanomolar target engagement, a procurement criterion that directly impacts assay success.
- [1] Yao H, et al. Discovery of 1-substituted benzyl-quinazoline-2,4(1H,3H)-dione derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors. Bioorg Med Chem. 2015 Feb 15;23(4):681-93. PMID: 25614115. View Source
